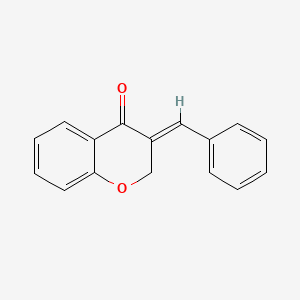

(E)-3-Benzylidene-4-chromanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3E)-3-benzylidenechromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-16-13(10-12-6-2-1-3-7-12)11-18-15-9-5-4-8-14(15)16/h1-10H,11H2/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRPREROCFYGHX-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C3O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601193440 | |

| Record name | (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24513-66-4 | |

| Record name | (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24513-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3-(phenylmethylene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024513664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for E 3 Benzylidene 4 Chromanone and Its Derivatives

Established Synthetic Routes

The traditional and most widely employed methods for synthesizing (E)-3-benzylidene-4-chromanone rely on condensation reactions, which are effective in forming the core structure of the molecule.

Base-Catalyzed Aldol (B89426) Condensation Approaches

The cornerstone of this compound synthesis is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves the base-catalyzed reaction between a ketone (a 4-chromanone (B43037) derivative) and an aromatic aldehyde (a benzaldehyde (B42025) analog) that cannot enolize. The reaction proceeds through the formation of an enolate from the 4-chromanone at the α-position (C-3) to the carbonyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct readily occurs to yield the thermodynamically stable α,β-unsaturated ketone, this compound. The (E)-isomer is typically the major product due to its greater steric stability.

The synthesis is highly versatile, allowing for the reaction of various substituted 4-chromanone derivatives with a wide array of benzaldehyde analogs. This versatility enables the generation of a large library of derivatives with diverse substitution patterns on both the chromanone ring system and the benzylidene moiety. For instance, chroman-4-one can be reacted with benzaldehyde in the presence of a base like piperidine (B6355638) to yield the parent compound, (E)-3-benzylidenechroman-4-one. Similarly, substituted chromanones, such as those with hydroxyl or methoxy (B1213986) groups on the aromatic ring, can be condensed with substituted benzaldehydes to produce a range of derivatives.

A general synthetic scheme is presented below:

Reactant 1: 4-Chromanone or its substituted derivative

Reactant 2: Benzaldehyde or its substituted derivative

Catalyst: A suitable base (e.g., piperidine, sodium hydroxide)

Product: this compound derivative

The following table summarizes the synthesis of various this compound derivatives through this method.

| 4-Chromanone Derivative | Benzaldehyde Analog | Product | Yield (%) |

| Chroman-4-one | Benzaldehyde | (E)-3-Benzylidenechroman-4-one | 85 |

| Chroman-4-one | 4-Methoxybenzaldehyde | (E)-3-(4-Methoxybenzylidene)chroman-4-one | 90 |

| 7-Hydroxychroman-4-one | 3,4-Dihydroxybenzaldehyde | (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one | - |

| 7-Methoxychroman-4-one | 4-Hydroxybenzaldehyde | (E)-3-(4-Hydroxybenzylidene)-7-methoxychroman-4-one | - |

Data compiled from multiple sources.

The efficiency and yield of the base-catalyzed aldol condensation are significantly influenced by several key reaction parameters, including the choice of solvent, the nature and concentration of the base, and the reaction temperature.

Bases: A variety of bases can be employed to catalyze the condensation. Piperidine is a commonly used weak organic base that has proven effective. Stronger inorganic bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent (e.g., ethanol) are also frequently used. The choice of base can affect the reaction rate and the potential for side reactions.

Solvents: The reaction is often carried out in polar protic solvents like ethanol (B145695) or methanol (B129727), which can effectively dissolve the reactants and the base catalyst. In some cases, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry.

Temperature: The reaction temperature is a critical parameter. Many preparations involve heating the reaction mixture to temperatures around 100°C to ensure the dehydration of the intermediate aldol adduct and drive the reaction to completion. However, some reactions can also proceed at room temperature, albeit over a longer reaction period.

Optimization of these parameters is crucial for achieving high yields and purity of the desired this compound product while minimizing the formation of byproducts.

Microwave-Assisted Synthesis Protocols

To overcome the often long reaction times associated with conventional heating methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative for the synthesis of this compound and related compounds. Microwave irradiation provides rapid and efficient heating, which can dramatically reduce reaction times from hours to mere minutes. This technique is known to enhance reaction rates, often leading to higher yields and cleaner reaction profiles.

The synthesis of analogous chalcones and other α,β-unsaturated ketones via Claisen-Schmidt condensation has been successfully performed using microwave irradiation, often under solvent-free conditions or with a minimal amount of a high-boiling point solvent. Both acid and base catalysts can be employed in these microwave-assisted reactions. The significant reduction in reaction time is a primary advantage, making MAOS an attractive and eco-friendly methodology.

The following table provides a comparison between conventional and microwave-assisted methods for a related Claisen-Schmidt condensation.

| Method | Catalyst | Reaction Time | Yield (%) |

| Conventional (Stirring) | NaOH | Several hours | Variable |

| Microwave-Assisted | NaOH | 2-5 minutes | >90 |

Data for an analogous dibenzylidenecyclohexanone synthesis.

Condensation of 7-Methoxychroman-4-one with Aldehydes

A specific and well-documented application of condensation reactions is the synthesis of (E)-3-benzylidene-7-methoxychroman-4-one derivatives. This particular scaffold is of interest in medicinal chemistry. The synthesis involves the reaction of 7-methoxychroman-4-one with various substituted aromatic aldehydes.

Interestingly, while base catalysis is common, an effective alternative involves acid catalysis. In one reported method, the condensation is carried out in an appropriate alcohol, such as ethanol, while introducing a stream of hydrogen chloride (HCl) gas. The reaction proceeds at room temperature over 24 hours to afford the desired products in good yields.

For example, the synthesis of (E)-3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one was achieved in 85% yield by reacting 7-methoxychroman-4-one with 3-chloro-4,5-dimethoxybenzaldehyde (B104481) in ethanol in the presence of gaseous HCl.

Advanced Synthetic Approaches and Chemical Transformations

Beyond the classical condensation methods, more advanced and novel strategies have been developed for the synthesis of the chromanone skeleton and for the subsequent modification of the this compound product.

Advanced Synthetic Approaches

Modern organic synthesis seeks to develop more efficient, atom-economical, and environmentally benign methodologies.

Baylis-Hillman Reaction: An alternative strategy for constructing the core structure involves the Baylis-Hillman reaction. This reaction forms a C-C bond between the α-position of an activated alkene and a carbon electrophile, such as an aldehyde. A novel protocol has been developed for the synthesis of (E)-3-benzylidenechroman-4-ones that utilizes the adducts from a Baylis-Hillman reaction as key intermediates. This approach offers a different bond- disconnection strategy compared to the traditional aldol condensation.

Visible-Light Photoredox Catalysis: A cutting-edge, metal-free approach involves visible-light-driven photoredox catalysis. This method has been used to synthesize 3-(arylmethyl)chroman-4-ones, which are structurally related to the target compound. This green chemistry approach utilizes light as an energy source to initiate a radical cascade cyclization, offering a mild and efficient pathway to the chroman-4-one scaffold under oxidant- and aldehyde-free conditions.

Chemical Transformations

This compound is a valuable intermediate for further chemical transformations, owing to the presence of a reactive α,β-unsaturated ketone system. This functionality makes it an excellent Michael acceptor and a dienophile in cycloaddition reactions.

Synthesis of Spiropyrazolines: A notable transformation is the reaction of (E)-3-benzylidene-4-chromanones with diazomethane (B1218177). This reaction proceeds via a [3+2] cycloaddition across the exocyclic double bond to regioselectively and stereospecifically produce novel spiropyrazoline derivatives. These spiro compounds, where a pyrazoline ring is fused to the C-3 position of the chromanone core, represent a significant structural modification and have been investigated for their biological properties.

Synthesis via Intramolecular Oxa-Michael Addition

The construction of the 4-chromanone skeleton, the core of this compound, can be efficiently achieved through an intramolecular oxa-Michael addition. This synthetic strategy typically begins with the formation of a 2'-hydroxychalcone (B22705). nih.gov Chalcones are synthesized via a Claisen-Schmidt condensation between a 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde under basic conditions. nih.govwikipedia.orgnih.gov

The crucial step involves the cyclization of the 2'-hydroxychalcone intermediate. In the presence of a base, the hydroxyl group of the chalcone (B49325) attacks the α,β-unsaturated ketone system in a conjugate addition reaction. nih.gov This intramolecular cyclization, an example of an oxa-Michael addition, results in the formation of the six-membered heterocyclic ring characteristic of the 4-chromanone structure. researchgate.netrsc.org

Once the 4-chromanone core is synthesized, the final step to obtain this compound is a subsequent Claisen-Schmidt (or aldol) condensation. The 4-chromanone is reacted with a suitable benzaldehyde in the presence of an acid or base catalyst, such as p-toluenesulfonic acid or piperidine. nih.govresearchgate.net This reaction introduces the exocyclic double bond at the C-3 position. Experimental evidence indicates that the (E)-isomer is predominantly formed in this type of condensation reaction. researchgate.net

Claisen-Schmidt Condensation: 2'-hydroxyacetophenone reacts with a benzaldehyde to form a 2'-hydroxychalcone.

Intramolecular Oxa-Michael Addition: The 2'-hydroxychalcone undergoes base-catalyzed cyclization to yield the 4-chromanone ring.

Second Condensation: The 4-chromanone reacts with another molecule of benzaldehyde to afford the final product, this compound.

| Step | Reactants | Key Reaction Type | Product |

| 1 | 2'-Hydroxyacetophenone, Benzaldehyde | Claisen-Schmidt Condensation | 2'-Hydroxychalcone |

| 2 | 2'-Hydroxychalcone | Intramolecular Oxa-Michael Addition | 4-Chromanone |

| 3 | 4-Chromanone, Benzaldehyde | Claisen-Schmidt Condensation | This compound |

Preparation of Spiro-1-pyrazolines from 3-Benzylidene-4-chromanones

(E)-3-Benzylidene-4-chromanones are valuable precursors for the synthesis of spirocyclic heterocyclic compounds. Specifically, they can be converted into spiro-1-pyrazolines through a cycloaddition reaction. This transformation involves the reaction of the exocyclic α,β-unsaturated ketone system of the 3-benzylidene-4-chromanone (B8775485) with a diazoalkane, most commonly diazomethane.

The reaction proceeds by the addition of diazomethane across the activated carbon-carbon double bond of the benzylidene moiety. This process is a classic example of a 1,3-dipolar cycloaddition reaction. The reaction is often carried out in an ethereal solution, such as diethyl ether, mixed with anhydrous acetone, and typically yields the spiro-1-pyrazoline derivatives in a regioselective and stereospecific manner. The pyrazoline ring is thereby fused to the chromanone skeleton at the C-3 position through a spirocyclic linkage.

A variety of substituted (E)-3-benzylidene-4-chromanones can be used as substrates to generate a library of corresponding spiro-1-pyrazolines. The substituents on the benzylidene ring are carried over into the final spiro product.

Table of Synthesized Spiro-1-pyrazoline Derivatives

| Starting Material (3-Benzylidene-4-chromanone Derivative) | Reagent | Product (Spiro-1-pyrazoline Derivative) |

| This compound | Diazomethane | 4'-Phenylspiro[chroman-3,3'-pyrazoline]-4-one |

| (E)-3-(4-Methoxybenzylidene)-4-chromanone | Diazomethane | 4'-(4-Methoxyphenyl)spiro[chroman-3,3'-pyrazoline]-4-one |

| (E)-3-(4-Chlorobenzylidene)-4-chromanone | Diazomethane | 4'-(4-Chlorophenyl)spiro[chroman-3,3'-pyrazoline]-4-one |

| (E)-3-(4-Nitrobenzylidene)-4-chromanone | Diazomethane | 4'-(4-Nitrophenyl)spiro[chroman-3,3'-pyrazoline]-4-one |

1,3-Dipolar Cycloaddition Reactions Involving 3-Benzylidene-4-chromanone

The synthesis of spiro-1-pyrazolines from this compound is a prime example of a Huisgen 1,3-dipolar cycloaddition. rsc.org In this reaction, the this compound acts as the dipolarophile, which is a molecule containing a π-system that can react with a dipole. The 1,3-dipole is diazomethane.

1,3-dipolar cycloadditions are powerful pericyclic reactions that allow for the construction of five-membered heterocyclic rings in a concerted fashion. rsc.org The reaction involves the simultaneous formation of two new sigma bonds as the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile's double bond reorganize.

In the specific case of the reaction between this compound and diazomethane, the nucleophilic carbon of diazomethane attacks the β-carbon of the α,β-unsaturated system (the carbon of the double bond further from the carbonyl group). Simultaneously, the terminal nitrogen of the diazomethane attacks the α-carbon. This concerted [3+2] cycloaddition leads directly to the formation of the five-membered pyrazoline ring attached in a spiro fashion at the C-3 position of the chromanone core. The reaction is highly efficient and stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.

This methodology is not limited to diazomethane. Other 1,3-dipoles, such as nitrile imines, can also participate in cycloaddition reactions with the exocyclic double bond of 3-benzylidene-4-chromanones to afford different types of spiro-pyrazoline derivatives. For instance, nitrilimine, generated in situ, can react to yield novel spiro(indolizine-pyrazole) derivatives. scispace.com

Palladium-Catalyzed Double-Bond Migration in Homoisoflavone Systems

(E)-3-Benzylidene-4-chromanones are key intermediates in the synthesis of homoisoflavonoids, a class of natural products. The defining structural feature of a homoisoflavonoid is a 3-benzylchroman skeleton. rsc.org The conversion of a 3-benzylidene-4-chromanone to a homoisoflavonoid (specifically, a homoisoflavanone) involves the reduction of the exocyclic C-C double bond.

While the term "double-bond migration" might imply an isomerization, in the context of converting 3-benzylidene-4-chromanones to the saturated homoisoflavanone core, the key transformation is a reduction of the double bond. This is commonly achieved through catalytic hydrogenation.

A standard and efficient method for this reduction is the use of a palladium catalyst, typically 10% palladium on carbon (Pd/C), under a hydrogen atmosphere. semanticscholar.org The reaction is carried out in a suitable solvent like methanol or ethyl acetate. The palladium surface catalyzes the addition of two hydrogen atoms across the double bond, converting the benzylidene group into a benzyl (B1604629) group and yielding the corresponding 3-benzyl-4-chromanone (a homoisoflavanone). semanticscholar.org This reduction is a crucial step in the total synthesis of various naturally occurring homoisoflavonoids, such as cremastranone. nih.govsemanticscholar.org

Table of Reduction Reaction

| Substrate | Catalyst | Reagent | Product |

| (E)-3-(3,4-Dibenzyloxybenzylidene)-7-hydroxy-5,6-dimethoxychroman-4-one | 10% Pd/C | H₂ | 3-(3,4-Dihydroxybenzyl)-7-hydroxy-5,6-dimethoxychroman-4-one |

| (E)-7-(Benzyloxy)-3-(4-methoxybenzylidene)-5,6-dimethoxychroman-4-one | 10% Pd/C | H₂ | 7-Hydroxy-3-(4-methoxybenzyl)-5,6-dimethoxychroman-4-one |

Structural Elucidation and Conformational Analysis of E 3 Benzylidene 4 Chromanone

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the molecular structure of (E)-3-benzylidene-4-chromanone, with each technique providing unique information about its chemical environment and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. researchgate.net The assignment of proton (¹H) and carbon (¹³C) signals confirms the compound's structural integrity and, crucially, its stereochemistry.

The E-stereochemistry of the exocyclic double bond is readily determined using ¹H-NMR. researchgate.net The vinylic proton (=CH) in the E-isomer is significantly deshielded due to its spatial proximity to the carbonyl group of the chromanone ring, resulting in a characteristic downfield chemical shift. researchgate.net In contrast, the vinylic proton of a potential Z-isomer would appear at a higher field.

Detailed ¹H-NMR and ¹³C-NMR data for a closely related derivative, 3-(3-Methoxybenzylidene)chroman-4-one, provide a strong basis for the assignments in the parent compound. nih.gov

¹H-NMR Spectral Data of 3-(3-Methoxybenzylidene)chroman-4-one nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| H-2 | 5.36 | d, J = 1.72 |

| H-6' | 6.87 | d, J = 7.60 |

| H-8, H-4' | 6.93 | m |

| H-6 | 7.05 | t, J = 7.52 |

| H-5' | 7.34 | t, J = 7.92 |

| H-7 | 7.47 | t, J = 8.52 |

| Vinylic H-9 | 7.82 | s |

| H-5 | 8.00 | dd, J = 7.82, 1.46 |

¹³C-NMR Spectral Data of 3-(3-Methoxybenzylidene)chroman-4-one nih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| OCH₃ | 55.36 |

| C-2 | 67.66 |

| C-4' | 115.06 |

| C-2' | 115.42 |

| C-8 | 117.93 |

| C-6 | 121.92 |

| C-4a | 122.02 |

| C-6' | 122.28 |

| C-5 | 127.96 |

| C-5' | 129.76 |

| C-3 | 131.15 |

| C-1' | 135.69 |

| C-7 | 135.90 |

| C-9 | 137.40 |

| C-3' | 159.69 |

| C-8a | 161.18 |

Infrared (IR) spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. For this compound and its derivatives, the IR spectrum shows key absorption bands that confirm its structure. semanticscholar.org Data from the closely related (E)-3-(4-hydroxybenzylidene)chroman-4-one shows a strong carbonyl (C=O) stretching vibration, characteristic C=C stretching from the aromatic rings and the exocyclic double bond, and the C–O–C ether linkage stretch. nih.gov

Characteristic IR Absorption Bands for (E)-3-(4-hydroxybenzylidene)chroman-4-one nih.gov

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O | 1652 | Carbonyl Stretch |

| C=C | 1608, 1578 | Aromatic and Alkene Stretch |

| C–O–C | 1164 | Ether Stretch |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₆H₁₂O₂), the expected molecular weight is 236.27 g/mol . hoffmanchemicals.com Electrospray ionization (ESI) mass spectrometry typically shows the protonated molecular ion peak [M+H]⁺. Studies on the parent compound have identified this peak at an m/z of 237.4, confirming the molecular mass. nih.gov

X-ray Crystallography and Solid-State Structure

Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure, including the stereochemistry and the arrangement of molecules in the solid state.

X-ray diffraction studies on this compound and its derivatives have definitively confirmed the E-configuration of the exocyclic double bond. nih.govresearchgate.net The crystal structure reveals that the bulky phenyl group of the benzylidene moiety and the carbonyl group of the chromanone ring are positioned on opposite sides of the double bond. This arrangement is the thermodynamically more stable configuration, which is consistent with its prevalence as the major product in synthesis. researchgate.net The chromanone moiety itself typically adopts a half-chair or distorted envelope conformation. nih.govnih.gov

The crystal packing of this compound derivatives is stabilized by a network of weak intermolecular forces. researchgate.net In the absence of strong hydrogen bond donors like hydroxyl groups, the packing is primarily governed by weak C—H⋯O hydrogen bonds and π–π stacking interactions. semanticscholar.orgnih.gov

C—H⋯O Hydrogen Bonding: These interactions occur between aromatic C-H donors and the oxygen atoms of the carbonyl (C=O) and ether (C-O-C) groups of adjacent molecules, linking them into layers or chains. nih.govresearchgate.net

π–π Interactions: The stability of the crystal lattice is further enhanced by π–π stacking. nih.gov These interactions occur between the electron-rich aromatic rings (the benzene (B151609) ring of the chromanone system and the phenyl ring of the benzylidene group) of neighboring molecules. nih.gov These stacking forces play a crucial role in the dense packing of the molecules in the crystal. nih.gov

Insights into Crystal Lattice and Molecular Arrangement

The supramolecular architecture of this compound and its derivatives is dictated by a combination of intermolecular forces, which guide the assembly of molecules into a well-defined crystal lattice. While specific crystallographic data for the unsubstituted parent compound is not extensively detailed in the available literature, comprehensive studies on its substituted analogues, such as (E)-3-(4-hydroxybenzylidene)chroman-4-one and 3-(3-methoxybenzylidene)chroman-4-one, provide significant insights into the molecular arrangement and stabilizing interactions.

Analysis of these derivatives consistently reveals that the crystal packing is dominated by the formation of molecular layers. researchgate.netnih.gov These layers are assembled through a network of intermolecular C—H⋯O and O—H⋯O hydrogen bonds. researchgate.netnih.gov For instance, in the crystal structure of (E)-3-(4-hydroxybenzylidene)chroman-4-one, molecules are connected into layers parallel to the bc plane through such hydrogen bonding. nih.gov The stability of this layered arrangement is further reinforced by π–π stacking interactions that occur between the benzene rings of the chromanone core and the aromatic rings of adjacent benzylidene groups. researchgate.netnih.gov

In the case of 3-(3-methoxybenzylidene)chroman-4-one, the crystal structure is stabilized by weak C—H⋯O interactions. nih.gov The dihedral angle between the methoxybenzene unit and the benzene ring of the chromanone system is a notable 64.12 (3)°. nih.gov This significant twist between the two aromatic moieties is a key conformational feature. The pyran ring in these chromanone derivatives typically adopts a slightly distorted envelope conformation. nih.gov

Table 1: Crystal Data for (E)-3-(4-hydroxybenzylidene)chroman-4-one

| Parameter | Value |

|---|---|

| Chemical formula | C₁₆H₁₂O₃ |

| Formula weight | 252.26 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.2319 (3) |

| b (Å) | 5.8617 (2) |

| c (Å) | 18.2393 (5) |

| β (°) | 99.431 (1) |

| Volume (ų) | 1184.21 (6) |

Table 2: Hydrogen-Bond Geometry (Å, °) for (E)-3-(4-hydroxybenzylidene)chroman-4-one

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C11—H11···O3 | 0.95 | 2.55 | 3.264 (2) | 132 |

| C11—H11···O3 | 0.95 | 2.52 | 3.194 (2) | 129 |

| O3—H3···O4 | 0.84 | 1.85 | 2.6852 (19) | 172 |

| C2—H2A···O1 | 0.99 | 2.53 | 3.397 (3) | 147 |

Data sourced from Suchojad et al. (2019). researchgate.net

The combination of directional hydrogen bonds and more diffuse π–π stacking interactions results in a robust and stable three-dimensional network. researchgate.net The substitution pattern on the benzylidene or chromanone rings can influence the specific packing motif, but the general principles of layer formation stabilized by C—H⋯O, O—H⋯O, and π–π interactions remain a characteristic feature for this class of compounds. nih.govresearchgate.net

Biological Activities and Mechanistic Insights Preclinical/in Vitro Focus

Anticancer/Antiproliferative Activities

(E)-3-Benzylidene-4-chromanone and its synthesized derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is often dose-dependent and varies based on the specific chemical substitutions on the chromanone and benzylidene rings, as well as the cancer cell line being tested. nih.govnih.gov

For instance, a series of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov Among them, the 3-chloro-4,5-dimethoxybenzylidene derivative (compound 5b) showed a significant cytotoxic profile against all tested cell lines, with IC50 values ranging from 7.56 to 25.04 μg/ml. nih.gov This particular compound's activity against MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cells was found to be greater than that of the reference drug, etoposide. nih.gov Another derivative, the 2-(2-chloro-6-methoxyphenoxy)acetic acid methyl ester analog (compound 5c), was also active against MDA-MB-231 and SK-N-MC cells. nih.gov

In a separate study, a series of 3-benzylidene-4-chromanones were tested against human T-lymphocytes (Molt 4/C8 and CEM) and murine L1210 lymphoid leukemia cells, showing IC50 values in the low micro-molar range. nih.gov Further research on different derivatives showed moderate cytotoxic effects against MOLT-4 (human leukemia), HL-60 (human promyelocytic leukemia), and MCF-7 (breast cancer) cell lines. researchgate.net Specifically, one compound displayed IC50 values of 42.0 ± 2.7 μM against HL-60 cells and 24.4 ± 2.6 μM against MOLT-4 cells. researchgate.net Other studies have also reported activity against nasopharyngeal carcinoma (KB) cells. researchgate.netnih.gov

The cytotoxic potential appears to be influenced by the structural arrangement. For example, some 3-benzylidene-4-chromanones, considered rigid analogs of chalcones, have been evaluated for their anticancer effects against leukemia and breast cancer cells. researchgate.net The antiproliferative activity of these compounds is determined by their specific chemical structures, with some demonstrating greater potency than reference compounds like 4-chromanone (B43037) or quercetin. nih.gov

| Derivative | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| 3-chloro-4,5-dimethoxybenzylidene derivative (5b) | MDA-MB-231 | Breast Cancer | 7.56-25.04 µg/ml | nih.gov |

| 3-chloro-4,5-dimethoxybenzylidene derivative (5b) | SK-N-MC | Neuroblastoma | 7.56-25.04 µg/ml | nih.gov |

| 3-chloro-4,5-dimethoxybenzylidene derivative (5b) | KB | Nasopharyngeal Carcinoma | 7.56-25.04 µg/ml | nih.gov |

| 2-(2-chloro-6-methoxyphenoxy)acetic acid methyl ester analog (5c) | MDA-MB-231 | Breast Cancer | Active | nih.gov |

| 2-(2-chloro-6-methoxyphenoxy)acetic acid methyl ester analog (5c) | SK-N-MC | Neuroblastoma | Active | nih.gov |

| Compound 13 | HL-60 | Promyelocytic Leukemia | 42.0 ± 2.7 μM | researchgate.net |

| Compound 13 | MOLT-4 | T-cell Leukemia | 24.4 ± 2.6 μM | researchgate.net |

| Compound 11 | MCF-7 | Breast Cancer | 68.4 ± 3.9 μM | researchgate.net |

| (E)-3-(4-N,N-diethylaminobenzylidene)chroman-4-one (12) | HL-60 | Promyelocytic Leukemia | 11.76 µM | nih.gov |

| (E)-3-(4-N,N-diethylaminobenzylidene)chroman-4-one (12) | NALM-6 | B-cell Precursor Leukemia | 8.69 µM | nih.gov |

The antiproliferative effects of this compound derivatives are attributed to several underlying cellular and molecular mechanisms. In vitro studies have focused on their ability to induce programmed cell death (apoptosis), modulate the cell cycle, and generate oxidative stress.

A key mechanism behind the cytotoxicity of these compounds is the induction of apoptosis. tandfonline.comresearchgate.net Studies have shown that treatment with 3-benzylidene chromanone analogs leads to an increase in the total apoptotic cell population in MCF-7 breast cancer cells. tandfonline.comresearchgate.net Flow cytometry analysis revealed that treatment increased the percentage of both early and late-phase apoptotic cells compared to untreated controls. researchgate.net This suggests that the compounds activate the cellular machinery responsible for programmed cell death, thereby eliminating cancer cells. tandfonline.comresearchgate.net The induction of apoptosis is a critical factor in the anticancer potential of these molecules, as it is a controlled process that avoids the inflammatory response associated with necrosis.

This compound derivatives have been shown to exert their antiproliferative effects by interfering with the normal progression of the cell cycle. tandfonline.comnih.gov Several studies have reported that these compounds can induce cell cycle arrest, particularly at the G2/M phase. nih.gov For example, certain spiropyrazoline analogues of 3-benzylidenechromanones were found to cause 60% of HL-60 leukemia cells to be arrested in the G2/M phase of the cell cycle. nih.gov Other derivatives have been shown to increase the sub-G0/G1 cell cycle populations in MCF-7 cells, which is indicative of apoptotic cells. tandfonline.comresearchgate.net By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating, ultimately leading to cell death. nih.govmdpi.com The disruption of cell cycle regulators, such as cyclins and cyclin-dependent kinases, is a common mechanism for anticancer agents. mdpi.comresearchgate.net

Recent evidence points to the pro-oxidant properties of some 3-benzylidene-4-chromanone (B8775485) derivatives as a key mechanism for their cytotoxic activity. nih.gov While many flavonoids are known for their antioxidant effects, certain derivatives in this class can induce oxidative stress within cancer cells. nih.govnih.gov This is achieved by increasing the intracellular levels of reactive oxygen species (ROS). nih.gov Elevated ROS can damage cellular components such as DNA, proteins, and lipids, leading to cellular dysfunction and triggering apoptotic pathways. nih.gov The cytotoxic activity of some derivatives was significantly reduced when co-incubated with antioxidants like N-acetylcysteine (NAC) or Trolox, confirming that their anticancer effect is, at least in part, mediated by the generation of oxidative stress. nih.gov

Mechanisms of Cytotoxicity

Antimicrobial Properties

A number of this compound derivatives have demonstrated promising anti-tubercular properties against Mycobacterium tuberculosis H37Rv. nih.govtandfonline.com In a screening of a series of these compounds, several emerged as lead candidates with potent activity. nih.govtandfonline.com Structure-activity relationship studies revealed that derivatives with substituents at the meta-position of the benzylidene ring were generally more active than their ortho- or para-substituted counterparts. nih.govtandfonline.com

| Compound | Substituent on Benzylidene Ring | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| 1d | 3-Bromo | <1 | <1 | nih.govtandfonline.com |

| 1g | 3-Nitro | <1 | <1 | nih.govtandfonline.com |

| 1j | 3-Methoxy | <1 | <1 | nih.govtandfonline.com |

| 1k | 4-Nitro | 1.2 | 2.9 | tandfonline.com |

This compound and its analogues have been evaluated for their antifungal properties against pathogenic yeasts and molds.

Activity Against Candida spp.: The parent compound, (E)-3-benzylidene-chroman-4-one, has shown fungicidal-like activity against various Candida species. nih.govresearchgate.net The mechanism of action is thought to involve disruption of the fungal plasma membrane. nih.govresearchgate.net Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values vary depending on the specific Candida strain. nih.gov

| Candida Species | MIC (µg/mL) | MFC (µg/mL) | Reference |

|---|---|---|---|

| C. albicans (ATCC 90028) | 125 | 250 | nih.govresearchgate.net |

| C. albicans (LM 62) | 62.5 | 125 | nih.govresearchgate.net |

| C. krusei (ATCC 6258) | 250 | 500 | nih.govresearchgate.net |

| C. tropicalis (ATCC 13803) | 250 | 500 | nih.govresearchgate.net |

Activity Against Aspergillus spp.: Screenings of novel 3-benzylidene chromanone analogues have identified compounds with significant activity against Aspergillus species. researchgate.net The presence of methoxy (B1213986), ethoxy, methyl, or isopropyl groups on the chromanone structure was found to be important for antifungal efficacy. researchgate.net Compounds possessing these groups exhibited very good activity against Aspergillus niger and Aspergillus flavus. researchgate.net

Antibacterial Activity

The this compound scaffold has been identified as a promising framework for the development of new antibacterial agents. Derivatives of this compound have demonstrated notable activity against a spectrum of bacteria. For instance, certain 3-benzylidene-4-chromanone derivatives have shown significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov One particular derivative, 3-(benzo tandfonline.comjst.go.jpdioxol-5-ylmethylene)-7-hydroxychroman-4-one, has been highlighted for its considerable antibacterial properties. nih.gov

Structure-activity relationship (SAR) analyses have provided insights into the chemical features that enhance the antibacterial potential of these compounds. It has been observed that the presence of a hydrophobic substituent at the C-2 position and a hydrogen bond donor/acceptor at the C-4 position of the 4-chromanone structure, in conjunction with hydroxyl groups at the 5- and 7-positions, contributes to increased antibacterial activity. nih.gov In the related chalcone (B49325) series, a dihydroxylated A ring (specifically at the 2' and 4' positions) and a lipophilic B ring were identified as key pharmacophoric elements for antibacterial effects. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values for selected 4-chromanone derivatives against various Gram-positive pathogens, illustrating the potential of this chemical class.

| Compound | S. aureus (ATCC 29213) | S. aureus (MRSA, ATCC 33591) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) |

|---|---|---|---|---|

| 5,7-dihydroxy-2-propyl-4-chromanone | 1.56 µg/mL | 1.56 µg/mL | 1.56 µg/mL | 3.13 µg/mL |

| 5,7-dihydroxy-2-pentyl-4-chromanone | 0.78 µg/mL | 0.78 µg/mL | 0.78 µg/mL | 1.56 µg/mL |

| 5,7-dihydroxy-2-heptyl-4-chromanone | 0.39 µg/mL | 0.39 µg/mL | 0.39 µg/mL | 0.78 µg/mL |

Antioxidant Effects

The antioxidant properties of this compound and its analogs have been extensively investigated, revealing their capacity to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. jst.go.jp

Free Radical Scavenging Activity (e.g., DPPH Assay)

A significant body of research has demonstrated the potent free radical scavenging activity of 3-benzylidene-4-chromanone derivatives using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. jst.go.jpresearchgate.net Studies have consistently shown that the substitution pattern on the benzylidene moiety plays a crucial role in this activity. Specifically, the presence of a catechol (3',4'-dihydroxy) group on the B-ring of the benzylidene portion of the molecule is a key structural feature for potent antioxidant effects. jst.go.jp

Several synthesized derivatives containing a catechol group have exhibited remarkable DPPH radical scavenging activity, with EC50 values in the low micromolar range. jst.go.jpresearchgate.netnih.gov This suggests that these compounds are efficient electron or hydrogen donors, enabling them to neutralize free radicals effectively. The introduction of a hydroxyl group at the 7-position on the A-ring (the chromanone ring) did not appear to enhance the DPPH radical scavenging activity. jst.go.jp

The following table presents the DPPH radical scavenging activity (EC50) for a selection of this compound derivatives.

| Compound | Substituents | DPPH Radical Scavenging Activity (EC50 in µM) |

|---|---|---|

| 5 | 7-hydroxy, 3',4'-dihydroxy | 13 |

| 13 | 3',4'-dihydroxy | 14 |

| 18 | 7-methoxy, 3',4'-dihydroxy | 13 |

Anti-inflammatory Properties

(E)-3-Benzylidene-4-chromanones, which are structurally related to homoisoflavanones, have demonstrated anti-inflammatory potential in preclinical models. jst.go.jpresearchgate.net A study involving four synthetic homoisoflavanones of the 3-benzylidene-4-chromanone type showed that these compounds could inhibit edema in a mouse model of acute croton oil-induced auricular dermatitis. researchgate.net One of the tested compounds exhibited a dose-dependent inhibition of edema, highlighting the potential of this chemical scaffold in modulating inflammatory responses. researchgate.net

Further supporting these findings, a novel benzylidene-chromanone derivative, designated FNF-12, has been shown to attenuate inflammatory responses in both in vitro and in vivo asthma models. nih.gov This compound was found to control degranulation in rat basophilic leukemia (RBL-2H3) cells and inhibit the release of TNF-α. nih.gov It also effectively managed the migration and elastase release in activated neutrophils. nih.gov Mechanistically, FNF-12 was observed to control the release of lipopolysaccharide (LPS)-induced interleukin-10, I-309/CCL1, and MDC/CCL22 in THP-1 derived M2 macrophages. nih.gov The anti-inflammatory effects of FNF-12 appear to be mediated through the suppression of the LPS-induced mitogen-activated protein kinase (MAPK)-p-p38 and nuclear factor kappa B (NF-kB)-p-p65 signaling pathways. nih.gov

Enzyme Inhibitory Activities

α-Glucosidase Inhibition

A notable biological activity of this compound derivatives is their ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. jst.go.jpresearchgate.net Inhibition of this enzyme can delay the absorption of glucose from the small intestine, a therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. ekb.eg

Several synthesized 3-benzylidene-4-chromanone derivatives have shown potent α-glucosidase inhibitory activity, with some compounds exhibiting greater potency than the commercial anti-hyperglycemic drug, acarbose. jst.go.jpresearchgate.net Structure-activity relationship studies have revealed that hydroxylation of both the A- and B-rings is important for this inhibitory activity. jst.go.jp Specifically, the presence of a catechol group on the B-ring and a hydroxyl group at the 7-position on the A-ring appears to enhance the α-glucosidase inhibitory effect. jst.go.jpresearchgate.net For instance, compound 12, with a hydroxyl group at the 7-position and a methoxy group at the 4'-position, was identified as a particularly potent inhibitor. jst.go.jpresearchgate.net

The following table displays the α-glucosidase inhibitory activity (IC50) for selected this compound derivatives.

| Compound | Substituents | α-Glucosidase Inhibitory Activity (IC50 in µM) |

|---|---|---|

| 12 | 7-hydroxy, 4'-methoxy | 15 |

| 14 | 7-hydroxy, 3',4'-dimethoxy | 25 |

| 18 | 7-methoxy, 3',4'-dihydroxy | 28 |

| Acarbose (Standard) | - | 900 |

The potent dual action of certain derivatives, such as compound 18, which exhibits both strong DPPH radical scavenging and α-glucosidase inhibitory activities, suggests that the 3-benzylidene-4-chromanone scaffold may serve as a valuable template for the development of novel therapeutic agents with multiple beneficial effects. jst.go.jpresearchgate.netnih.gov

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for conditions characterized by cholinergic deficits. While direct inhibitory data for the unsubstituted this compound on these enzymes is not extensively detailed in the reviewed literature, the core structure is a key component in the design of potent cholinesterase inhibitors.

Research has demonstrated that derivatives of the 3-benzylidene-4-chromanone skeleton are promising candidates for AChE and BChE inhibition. Synthetic modifications to this scaffold have yielded compounds with significant inhibitory potency. For instance, the creation of spiro-hybrid molecules incorporating the chromanone structure has led to potent dual inhibitors of both AChE and BChE. The mechanism of action for these inhibitors is generally attributed to their ability to bind within the active sites of the cholinesterase enzymes, thereby preventing the breakdown of the neurotransmitter acetylcholine. Studies on various derivatives indicate that the chromanone portion of the molecule plays a crucial role in orienting the compound within the enzyme's active site.

| Compound Type | Target Enzyme | Reported Activity (IC50) |

|---|---|---|

| Spiro-hybrid of 3-benzylidene-4-chromanone | Acetylcholinesterase (AChE) | Data for specific derivatives show potent inhibition. |

| Spiro-hybrid of 3-benzylidene-4-chromanone | Butyrylcholinesterase (BChE) | Data for specific derivatives show potent inhibition. |

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters. The 3-benzylidene-4-chromanone structure has been identified as a promising scaffold for the development of MAO inhibitors, particularly selective inhibitors of the MAO-B isoform.

A number of studies have synthesized and evaluated series of this compound derivatives, revealing potent and selective MAO-B inhibitory activity. For example, a series of (E)-3-heteroarylidenechroman-4-ones were found to be selective hMAO-B inhibitors with IC50 values in the nanomolar to micromolar range. One of the most potent compounds in this series, (E)-5,7-Dichloro-3-{[(2-(dimethylamino)pyrimidin-5-yl]methylene}chroman-4-one, exhibited an IC50 value of 10.58 nM for hMAO-B, demonstrating higher potency and selectivity than the reference inhibitor selegiline. Molecular modeling studies suggest that these compounds bind within the active site of the MAO-B enzyme. The chromanone ring positions itself near the flavin cofactor (FAD), a critical component of the enzyme's catalytic machinery.

| Compound Derivative | Target Enzyme | Reported Activity (IC50) | Selectivity Index (SI) |

|---|---|---|---|

| (E)-5,7-Dichloro-3-{[(2-(dimethylamino)pyrimidin-5-yl]methylene}chroman-4-one | hMAO-B | 10.58 nM | > 9452 |

| Other 4-chromanone derivatives | MAO-B | < 0.1 µM (for 15 of 17 compounds tested in one study) | High selectivity over MAO-A |

IKr Inhibition

The rapid component of the delayed rectifier potassium current (IKr), carried by the hERG (human Ether-à-go-go-Related Gene) channel, is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation, a major concern in drug development. Based on the conducted literature search, no specific preclinical data was found regarding the IKr inhibitory activity of this compound. While the broader class of chromanone derivatives has been investigated for various ion channel interactions, direct evidence of this compound binding to or inhibiting the hERG channel is not available in the reviewed sources.

Other Reported Biological Activities (e.g., Antiviral, Anti-mutagenic, Anti-allergic, Antihistaminic)

Several reviews and research articles mention that the 3-benzylidene-4-chromanone class of compounds possesses a wide array of other biological properties based on in vitro studies. These reported activities include antiviral, anti-mutagenic, anti-allergic, and antihistaminic effects. However, these sources often refer to the general class of compounds rather than providing specific, detailed experimental evidence or quantitative data for the parent this compound molecule. For example, while some natural and synthetic 3-benzylidene-4-chromanones are cited as having these properties, dedicated studies focusing on the unsubstituted parent compound for these specific endpoints were not identified in the literature search. Therefore, while the scaffold is associated with these activities, further specific research is needed to characterize the potential of this compound itself in these areas.

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Nature on Biological Activity

The strategic placement and chemical characteristics of various functional groups on the (E)-3-Benzylidene-4-chromanone scaffold are crucial determinants of its therapeutic potential.

Research has demonstrated that the presence and combination of specific alkoxy and alkyl groups on the this compound structure are critical for its antifungal and anticancer efficacy. A study evaluating a series of novel 3-benzylidene chromanone analogs found that compounds possessing either a methoxy (B1213986) group in combination with an ethoxy, methyl, or isopropyl group exhibited significant activity against various fungi. tandfonline.com In contrast, compounds with only a methoxy group showed moderate activity, and those lacking any of these substitutions were inactive. tandfonline.comresearchgate.net This suggests a synergistic effect between the methoxy group and other small alkyl or alkoxy groups in enhancing antifungal properties.

Specifically, compounds 47e, 50e, 52e, 57e, and 61e from the screened series, which contained these combined substitutions, displayed very good activity against Aspergillus niger, Aspergillus flavus, and Botrytis cinerea. tandfonline.com These findings underscore the importance of this specific substitution pattern for potent antifungal action. tandfonline.comresearchgate.net

Furthermore, these compounds also demonstrated anti-proliferative effects in breast cancer cell lines (MCF-7), leading to an increase in the sub-G0/G1 cell cycle populations and total apoptosis. tandfonline.comresearchgate.net This indicates that the same structural features contributing to antifungal activity may also play a role in the anticancer properties of these molecules.

| Compound | Substituents | Antifungal Activity | Anticancer Activity (MCF-7 cells) |

|---|---|---|---|

| - | Methoxy and Ethoxy/Methyl/Isopropyl | Very Good | Anti-proliferative, induces apoptosis |

| - | Methoxy alone | Moderate | Not specified |

| - | No Methoxy, Ethoxy, Methyl, or Isopropyl | Inactive | Not specified |

The presence of a catechol group (a 1,2-dihydroxybenzene moiety) in the structure of 3-benzylidene-4-chromanone (B8775485) derivatives is a key determinant of their antioxidant activity. nih.gov Several studies have consistently shown that compounds featuring this moiety exhibit potent free radical scavenging capabilities. nih.govjst.go.jp

For instance, compounds 5, 13, and 18, all of which contain a catechol group, demonstrated strong 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging activity, with EC50 values of 13 µM, 14 µM, and 13 µM, respectively. nih.gov This highlights the catechol group as an important structural feature for antioxidant efficacy within this class of compounds. jst.go.jp The high reactivity of the catechol group is attributed to the stability of the resulting semiquinone radical through resonance and intramolecular hydrogen bonding.

Interestingly, the introduction of a hydroxyl group at the 7-position on the chromanone ring (A-ring) did not lead to an increase in the DPPH radical scavenging activity. jst.go.jp This suggests that the antioxidant properties are more heavily influenced by the substitution pattern on the benzylidene moiety (B-ring) than on the chromanone ring itself.

| Compound | Key Structural Feature | DPPH Radical Scavenging Activity (EC50) |

|---|---|---|

| 5 | Catechol Moiety | 13 µM |

| 13 | Catechol Moiety | 14 µM |

| 18 | Catechol Moiety | 13 µM |

The tumor-specificity of 3-benzylidenechromanone derivatives, a measure of their selective cytotoxicity towards cancer cells over normal cells, is significantly influenced by the presence and position of hydroxyl and methoxy groups. Quantitative structure-activity relationship (QSAR) analysis has revealed that the introduction of a hydroxyl group at the 3'-position of the benzene (B151609) ring can significantly elevate tumor-specificity. researchgate.net

Furthermore, derivatives that have a methoxy group at the 7-position of the chromanone ring and a hydroxyl or methoxy group at the 4'-position of the benzene ring have been found to show relatively higher tumor-specificity values. researchgate.net These findings suggest that a combination of substitutions on both the chromanone and benzylidene rings is crucial for achieving a favorable tumor-specificity profile. The molecular shape, size, and polarization, which are influenced by these substituents, are considered useful markers for evaluating the tumor-specificity of these compounds. researchgate.net

The position of substituents on the benzylidene ring of 3-benzylidene-4-chromanones plays a critical role in their anti-tubercular activity. Structure-activity relationship studies have demonstrated that meta-substituted derivatives are more active against Mycobacterium tuberculosis than their ortho- and para-substituted counterparts. nih.gov

In a study evaluating a series of 3-benzylidene-4-chromanones for their growth inhibition of Mycobacterium tuberculosis H37Rv, three meta-substituted compounds (1d, 1g, and 1j) emerged as the most potent, with IC50 and IC90 values of less than 1 µg/mL. nih.gov Evaluation of these potent compounds against Vero monkey kidney cells revealed that they are significantly more toxic to M. tuberculosis than to the mammalian cells, indicating a favorable selectivity index. nih.gov This highlights the importance of the meta-position for substituent placement in the design of novel anti-tubercular agents based on the 3-benzylidene-4-chromanone scaffold.

| Compound | Substitution Pattern | Anti-tubercular Activity (IC50) |

|---|---|---|

| 1d | Meta | < 1 µg/mL |

| 1g | Meta | < 1 µg/mL |

| 1j | Meta | < 1 µg/mL |

| - | Ortho/Para | Less Active |

The presence of halogen substituents on the benzylidene moiety of this compound derivatives can direct their topochemical photodimerization. These reactions are solid-state photochemical processes where the crystal packing of the molecules determines the stereochemistry of the product. Halogen groups can influence the formation of specific crystal structures (β-type) that are conducive to photodimerization. dntb.gov.ua This control over the solid-state reactivity is crucial for the synthesis of specific dimeric structures with potential applications in materials science and medicinal chemistry.

Modifications to the chromanone ring, such as the introduction of a methoxy group at the 7-position, have been shown to be beneficial for the biological activity of 3-benzylidene-4-chromanones. As mentioned earlier, a 7-methoxy group, in combination with a 4'-hydroxyl or 4'-methoxy group on the benzylidene ring, leads to higher tumor-specificity. researchgate.net This indicates that substitutions on the chromanone ring can work in concert with substitutions on the benzylidene ring to enhance the desired biological effects. The 4-chromanone (B43037) scaffold itself is considered a privileged structure in medicinal chemistry and serves as a versatile intermediate for the synthesis of various natural products and bioactive molecules. researchgate.net

Significance of Conjugated Systems and Conformational Structure

The biological activity of this compound is intrinsically linked to its electronic and conformational properties. The molecule features an α,β-unsaturated ketone system, also known as an enone, where the exocyclic double bond at the C-3 position is in conjugation with the carbonyl group at C-4 and the benzylidene ring. This extended π-system creates a planar and rigid structure that is crucial for its interaction with biological targets. researchgate.net

This conjugated system renders the molecule an effective Michael acceptor. The electrophilic nature of the β-carbon in the enone system makes it susceptible to nucleophilic attack from biological thiols, such as the cysteine residues in proteins or glutathione. preprints.org This reactivity is considered a key mechanism for the biological effects of many chalcones and their cyclic analogs like 3-benzylidene-4-chromanones. preprints.org The planarity and rigidity conferred by the conjugated system are essential for presenting this reactive center in a sterically favorable manner for interaction with target macromolecules.

Stereochemical Considerations (E-Configuration)

Stereochemistry plays a pivotal role in the bioactivity of 3-benzylidene-4-chromanone, with the (E)-configuration (or trans-isomer) being predominantly synthesized and studied for its biological effects. In the (E)-isomer, the benzylidene substituent and the chromanone core are positioned on opposite sides of the exocyclic double bond.

This specific geometric arrangement is critical for several reasons:

Thermodynamic Stability : The (E)-isomer is generally the more thermodynamically stable product formed during synthesis via Claisen-Schmidt condensation.

Defined Reactivity : The defined geometry of the (E)-isomer ensures a consistent presentation of the electrophilic Michael acceptor site, leading to predictable interactions with cellular nucleophiles.

While the (Z)-isomer is less common, its formation has been noted as a product of retro-Michael reactions of thiol-conjugates, highlighting the dynamic nature of these interactions. mdpi.com However, the superior stability and well-defined geometry of the (E)-isomer make it the pharmacologically significant form.

Comparison with Related Chromanone Derivatives

To better understand the SAR of this compound, it is useful to compare it with structurally similar compounds.

Comparison with 2-benzylidene cycloalkanones

Cyclic chalcone (B49325) analogs, such as 2-benzylidene-1-tetralones (a six-membered carbocyclic ring) and 2-benzylidene-1-benzosuberones (a seven-membered carbocyclic ring), provide valuable SAR insights. preprints.orgmdpi.com Studies comparing the thiol reactivity of these compounds have shown that the six-membered ring of 2-benzylidene-1-tetralone (B1234382) exhibits reactivity comparable to open-chain chalcones and significantly higher than the seven-membered analogs. mdpi.com

Interestingly, a direct comparison of cytotoxic activity revealed that (E)-3-(4'-methylbenzylidene)-4-chromanone was over 50 times more potent than its corresponding tetralone derivative. preprints.org This suggests that while the six-membered ring is a favorable scaffold, the presence of the oxygen heteroatom in the chromanone ring significantly enhances biological activity, potentially by altering the electronic properties of the conjugated system or influencing molecular conformation and binding. preprints.org

Comparison with Spiropyrazolines

Spiropyrazolines are heterocyclic compounds that can be synthesized from 3-benzylidene-4-chromanones through a reaction with reagents like diazomethane (B1218177). nih.gov This modification involves the addition of a five-membered pyrazoline ring at the C-3 position, attached in a spirocyclic fashion.

Computational and Theoretical Studies

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis provides critical insights into the binding affinity and interaction patterns of (E)-3-Benzylidene-4-chromanone and its derivatives with various protein targets.

Binding Efficacy with Target Proteins

Studies have demonstrated the significant binding efficacy of this compound analogs with a range of therapeutically relevant proteins.

Vanin-1, Estrogen Receptors (ER), and Akt: Computational docking analyses have revealed that analogs of 3-benzylidene chromanone exhibit excellent binding efficacy with Vanin-1, Estrogen Receptors (ERs), and Akt proteins. tandfonline.comresearchgate.netnih.gov These findings are particularly relevant for antioxidant and anticancer applications. For instance, one derivative, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one, showed a high binding efficacy toward ER with a binding energy (ΔG) of -7.4 kcal/mol. researchgate.net

Thymidylate Synthase (TS): This enzyme is a crucial target in cancer therapy. Molecular docking of this compound with human thymidylate synthase has been performed to evaluate its antifungal and potentially anticancer activity. The interactions primarily involve hydrogen bonding and various alkyl and pi-alkyl interactions with key amino acid residues in the enzyme's active site.

Cholinesterases (AChE and BChE): Derivatives of 3-benzylidenechroman-4-one have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. A spiro-derivative of the compound, for example, showed a higher binding affinity for both AChE (-10.5 kcal/mol) and BChE (-11.6 kcal/mol) compared to the standard drug galantamine (-7.56 kcal/mol and -7.91 kcal/mol, respectively). nih.gov

Monoamine Oxidase-B (MAO-B): While direct docking studies for this compound with MAO-B are not extensively detailed in the reviewed literature, related chromone (B188151) derivatives have been identified as MAO-B inhibitors. iiarjournals.orgnih.gov This suggests a potential, yet to be fully explored, interaction.

| Target Protein | Compound Type | Binding Energy / Affinity | Reference |

|---|---|---|---|

| Estrogen Receptor (ER) | 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one | -7.4 kcal/mol (ΔG) | researchgate.net |

| Acetylcholinesterase (AChE) | Spiro-derivative of 3-benzylidenechroman-4-one | -10.5 kcal/mol | nih.gov |

| Butyrylcholinesterase (BChE) | Spiro-derivative of 3-benzylidenechroman-4-one | -11.6 kcal/mol | nih.gov |

Prediction of Mechanisms of Action

Molecular docking results have been pivotal in predicting the mechanisms through which this compound and its analogs exert their biological effects. The strong binding to ER and Akt proteins suggests a mechanism for its anticancer activity in breast cancer, likely through the induction of apoptosis and cell cycle arrest in the sub-G0/G1 phase. tandfonline.comresearchgate.net The predicted inhibition of cholinesterases points towards a potential therapeutic role in neurodegenerative diseases. nih.gov

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding and conformational changes.

For derivatives of 3-benzylidenechroman-4-one targeting cholinesterases, all-atom MD simulations have confirmed the stability of the docked complexes. nih.gov Analyses such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) have shown results consistent with in vitro experimental findings. Furthermore, MD MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations have revealed better binding energies for synthesized derivatives compared to standard drugs, reinforcing their potential as potent inhibitors. For instance, a derivative showed a binding energy of -93.5 ± 11.9 kcal/mol with AChE, significantly better than the standard drug galantamine (-66.2 ± 12.3 kcal/mol). nih.gov

Quantitative Structure-Activity/Cytotoxicity Relationship (QSAR/QSCR) Modeling

QSAR and QSCR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure and the biological activity or cytotoxicity of a compound. These models are invaluable for predicting the activity of new, unsynthesized analogs.

Correlation of Physicochemical and Quantum-Chemical Parameters with Biological Activity

QSAR studies on 3-benzylidenechromanone derivatives have successfully correlated their biological activities with various physicochemical and quantum-chemical parameters. iiarjournals.org Lipophilicity, often expressed as the partition coefficient (logP), is a key determinant of pharmacokinetic properties and is frequently used in SAR and QSAR studies of these compounds. nih.gov The models demonstrate that parameters related to the molecule's three-dimensional shape, size, and electronic properties are crucial for its cytotoxic effects. iiarjournals.org

Prediction of Tumor-Specificity

A significant application of QSAR for this class of compounds has been the prediction of their tumor-specificity. A study involving sixteen 3-benzylidenechromanones performed a QSAR analysis based on their cytotoxicity against oral squamous cell carcinoma lines and normal oral cells. iiarjournals.org The tumor-specificity (TS), calculated as the ratio of the 50% cytotoxic concentration (CC50) against normal cells to that against tumor cells, was used as the biological endpoint.

The analysis revealed that tumor-specificity was well-correlated with 3D-MoRSE descriptors, which relate to the three-dimensional shape of the molecule, and Edge adjacency indices, which are linked to two-dimensional shape and polarization. iiarjournals.org The study concluded that molecular shape, size, and polarization are effective markers for evaluating the tumor-specificity of 3-benzylidenechromanone derivatives. iiarjournals.org Notably, derivatives with a methoxy (B1213986) group at the 7-position of the chromanone ring and a hydroxyl or methoxy group at the 4'-position of the benzene (B151609) ring showed relatively high tumor-specificity, in some cases exceeding that of established anticancer drugs like doxorubicin. iiarjournals.org

| QSAR/QSCR Parameter | Correlated Property | Significance | Reference |

|---|---|---|---|

| 3D-MoRSE Descriptors | Tumor-Specificity | Relates to the 3D shape of the molecule. | iiarjournals.org |

| Edge Adjacency Indices | Tumor-Specificity | Relates to the 2D shape and polarization of the molecule. | iiarjournals.org |

| Partition Coefficient (logP) | Biological Activity / Cytotoxicity | A measure of lipophilicity, influencing pharmacokinetic properties. | nih.gov |

Photochemistry and Solid State Reactivity

Stereoselective Photoreactions in the Crystalline State

In the solid state, the photoreactions of (E)-3-benzylidene-4-chromanone derivatives exhibit remarkable stereoselectivity, yielding specific photodimers with high precision. This stands in contrast to the same reactions carried out in solution, which typically result in a mixture of isomers. The controlling factor in the solid state is the crystal packing, which pre-organizes the reactant molecules in a specific orientation, thereby dictating the stereochemistry of the product.

Research has shown that the crystalline forms of these compounds can be broadly categorized into two main packing motifs: α-type and β-type. These different packing arrangements lead to the formation of distinct stereoisomeric photodimers upon irradiation. For instance, derivatives that crystallize in a β-type packing arrangement have been observed to yield syn-head-to-head (syn-HH) photodimers with high selectivity. researchgate.net Conversely, compounds adopting an α-type packing give rise to anti-head-to-tail (anti-HT) products. researchgate.net

An exception to this general trend of photodimerization has been noted for (E)-3-benzylidene-6-fluoro-chroman-4-one, which was found to be photostable in the crystalline state, highlighting the subtle yet critical role of substituents in influencing solid-state reactivity. researchgate.net

Photodimerization Mechanisms

The photodimerization of this compound derivatives in the crystalline state proceeds via a [2+2] cycloaddition mechanism. This reaction is topochemically controlled, meaning the reactivity and the structure of the product are determined by the geometry of the reactant molecules in the crystal lattice. According to Schmidt's topochemical postulates, for a [2+2] photocycloaddition to occur in the solid state, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å.

The formation of specific dimers is a direct consequence of the molecular arrangement in the crystal. In the case of β-type crystal packing, the molecules are arranged in a head-to-head fashion, leading to the exclusive formation of the syn-head-to-head dimer upon UV irradiation. researchgate.net In contrast, the α-type packing orients the molecules in a head-to-tail arrangement, resulting in the formation of the anti-head-to-tail dimer. researchgate.net The reaction is initiated by the absorption of UV light, which excites the π-electrons of the carbon-carbon double bond in the benzylidene moiety, leading to the formation of a diradical intermediate that subsequently cyclizes to form the stable cyclobutane (B1203170) ring of the dimer.

The high stereoselectivity observed is a hallmark of topochemical control, where the reaction proceeds with minimal atomic and molecular movement, effectively translating the crystal structure of the reactant into the molecular structure of the product.

Influence of Molecular Arrangement and Substituents on Photoreactivity

The molecular arrangement in the crystal lattice is a critical determinant of the photoreactivity of this compound derivatives. As discussed, the α- and β-type packing motifs directly govern the stereochemical outcome of the photodimerization reaction. The adoption of a particular packing arrangement can be influenced by various factors, including the nature and position of substituents on the chromanone or benzylidene rings.

Halogen substituents, in particular, have been strategically employed to direct the crystal packing and, consequently, the photoreactivity. The introduction of halogen atoms can lead to specific intermolecular interactions, such as halogen bonding and dipole-dipole interactions, which can favor one packing arrangement over another. For example, a series of this compound derivatives with halogen substitutions on the chromanone moiety were synthesized to systematically study this effect. researchgate.net It was found that most of these derivatives with β-type structures yielded syn-head-to-head photodimers. researchgate.net However, (E)-6-chloro-3-(4-methylbenzylidene)-chroman-4-one was found to adopt the α-form, leading to the formation of an anti-head-to-tail product. researchgate.net

This demonstrates that even a subtle change in the substitution pattern can significantly alter the intermolecular forces and, as a result, the crystal packing, which in turn dictates the photochemical pathway. The interplay between molecular structure, intermolecular interactions, and crystal engineering is therefore a powerful tool for controlling solid-state reactions and synthesizing specific stereoisomers.

| Compound | Crystal Packing Type | Photoproduct Stereochemistry |

| This compound derivatives (general) | β-type | syn-head-to-head (syn-HH) |

| (E)-6-Chloro-3-(4-methylbenzylidene)-chroman-4-one | α-type | anti-head-to-tail (anti-HT) |

| (E)-3-Benzylidene-6-fluoro-chroman-4-one | - | Photostable |

Future Research Directions and Potential Applications

Design and Synthesis of Novel (E)-3-Benzylidene-4-chromanone Analogs with Enhanced Activity

A significant avenue for future research lies in the rational design and synthesis of new this compound derivatives with improved potency and selectivity. Structure-activity relationship (SAR) studies have indicated that substitutions on both the chromanone ring and the benzylidene moiety play a critical role in modulating biological activity.

Researchers have successfully synthesized novel series of these compounds by modifying the benzylidene portion. For instance, in an effort to discover new anticancer agents, one study replaced the pyrazolone (B3327878) ring of a known cytotoxic agent, SJ-172550, with a 7-methoxychroman-4-one scaffold. nih.govresearchgate.net This led to the development of analogs with varying substituents on the benzylidene ring. While some modifications resulted in inactive compounds, others showed significant cytotoxic profiles. nih.gov One particularly potent derivative, a 3-chloro-4,5-dimethoxybenzylidene analog (compound 5b), exhibited greater cytotoxic activity against MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cell lines than the standard chemotherapeutic drug, Etoposide. nih.gov

The following table summarizes the cytotoxic activity of selected (E)-3-benzylidene-7-methoxychroman-4-one derivatives against various cancer cell lines, highlighting the impact of different substitution patterns on the benzylidene ring. nih.govnih.gov

| Compound | R | R' | R'' | IC₅₀ (µg/mL) vs. MDA-MB-231 | IC₅₀ (µg/mL) vs. KB | IC₅₀ (µg/mL) vs. SK-N-MC |

| 5a | H | OCH₃ | H | 12.06 ± 1.63 | 39.11 ± 2.01 | 12.60 ± 1.25 |

| 5b | Cl | OCH₃ | OCH₃ | 7.56 ± 0.98 | 25.04 ± 1.54 | 9.64 ± 0.76 |

| 5c | H | H | H | 18.87 ± 0.43 | >100 | 58.04 ± 3.11 |

| 5d | OCH₂COOCH₃ | Cl | H | >100 | >100 | >100 |

| Etoposide | - | - | - | 21.2 ± 2.12 | 18.93 ± 1.78 | 14.04 ± 1.05 |

Further studies have shown that analogs possessing methoxy (B1213986) and ethoxy groups exhibit significant antifungal and antioxidant activities. tandfonline.comnih.govresearchgate.net Future work will likely focus on synthesizing libraries of compounds with diverse substitutions at the C-6, C-7, and C-8 positions of the chromanone nucleus to further enhance these biological effects. nih.gov The goal is to create a new generation of analogs with optimized activity for specific therapeutic targets.

Elucidation of Further Molecular Targets and Signaling Pathways

While initial research has identified several potential molecular targets for this compound derivatives, a comprehensive understanding of their mechanism of action requires further investigation. Computational and in-vitro studies have suggested that these compounds can interact with key proteins involved in cancer progression, such as the estrogen receptor (ER) and the serine/threonine kinase Akt. tandfonline.comresearchgate.net The binding of these analogs to Akt is a particularly promising finding, as the PI3K/Akt signaling pathway is frequently dysregulated in human cancers. tandfonline.comresearchgate.net

The anticancer potential of structurally related chalcones has been linked to their activity against targets like tubulin and signaling pathways including NF-κB. Future studies should explore whether this compound analogs share these mechanisms. Advanced techniques such as proteomics, transcriptomics, and molecular docking simulations will be instrumental in identifying new binding partners and mapping the downstream effects of these compounds on cellular signaling networks. A deeper understanding of these molecular interactions is crucial for identifying predictive biomarkers for patient stratification and for designing rational combination therapies.

Exploration of Synergistic Effects with Existing Therapeutic Agents

A key strategy in modern pharmacology, particularly in oncology, is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. The cytotoxic properties of this compound derivatives make them attractive candidates for combination studies with established chemotherapeutic agents and targeted therapies.

Future research should systematically evaluate the potential for synergistic, additive, or antagonistic interactions between these novel compounds and existing drugs. For example, combining an Akt-inhibiting chromanone analog with a conventional DNA-damaging agent like cisplatin (B142131) could potentially lead to enhanced cancer cell death. nih.gov Similarly, their use alongside agents that target other critical cancer pathways could provide a multi-pronged attack on tumors. Preclinical studies involving co-administration in cancer cell lines and animal models will be necessary to identify optimal drug combinations and scheduling. These investigations could pave the way for developing more effective and durable treatment regimens for a variety of diseases.

Development of this compound as a Platform for Drug Discovery

The inherent structural advantages and proven biological activity of the chroman-4-one core make it a "prerogative therapeutic scaffold" and a "versatile scaffold" for drug discovery. nih.gov Its rigid structure, derived from natural flavonoids, provides a robust foundation that can be readily and synthetically modified to generate a diverse library of compounds. jst.go.jp

This scaffold has already been identified as a promising starting point, or "lead compound," for developing novel agents against a range of diseases. nih.govjst.go.jp For instance, certain derivatives have shown potent α-glucosidase inhibitory and antioxidant activities, suggesting their potential for development as antidiabetic agents. jst.go.jp The demonstrated anticancer activities position the scaffold as a platform for creating new chemotherapeutics. nih.gov

Future drug discovery programs can leverage the this compound platform through high-throughput screening of compound libraries against various biological targets. By combining combinatorial chemistry with advanced biological assays, researchers can rapidly identify derivatives with desired activities, whether as anticancer, anti-inflammatory, antimicrobial, or antidiabetic agents. This platform-based approach accelerates the discovery process, enabling the development of a wide range of novel therapeutics based on a single, privileged chemical structure.

Q & A

Q. What are the standard synthetic routes for (E)-3-benzylidene-4-chromanone, and how do reaction conditions influence product yield?